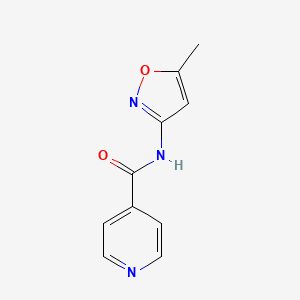

N-(5-methyl-3-isoxazolyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-methyl-3-isoxazolyl)isonicotinamide” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of N-(5-methyl-3-isoxazolyl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This was followed by treatment with hydrazine hydrate in ethanol to furnish a hydrazide . The hydrazide was then condensed with aromatic aldehydes in methanol to furnish a series of compounds . These compounds, when treated with chloramine-T, underwent oxidative cyclization to give the final product .Molecular Structure Analysis

The molecular structure of “N-(5-methyl-3-isoxazolyl)isonicotinamide” consists of a central carbon atom surrounded by hydrogen, nitrogen, and oxygen atoms . The exact 3D structure can be viewed using specific software or online databases .Physical And Chemical Properties Analysis

“N-(5-methyl-3-isoxazolyl)isonicotinamide” has a density of 1.2±0.1 g/cm3, a boiling point of 344.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.8±3.0 kJ/mol and a flash point of 162.1±22.3 °C .科学的研究の応用

Coordination Chemistry and Crystal Structure

The compound’s structural elucidation reveals a dinuclear crystalline polymer: the silver complex of bidentate 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (Ag-SMX) in the presence of the secondary ligand pyrrolidine. Key findings include:

- Antibacterial Activity: The silver complex exhibits better inhibitory activities against gram-positive and gram-negative organisms compared to the free SMX ligand .

Pharmacological Applications

The compound’s inhibition properties have diverse pharmacological applications:

Nitrogen-Containing Heterocyclic Compounds

Given its oxazolyl moiety, this compound aligns with the synthesis of high nitrogen-containing heterocyclic compounds. Such compounds find applications in areas like propellants, explosives, pyrotechnics, and chemotherapy .

Antiviral Activity

While not directly studied for antiviral properties, related analogs (e.g., honokiol derivatives) have been explored. Consider investigating its potential antiviral entry activities .

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNGHZGLISBTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966887 |

Source

|

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide | |

CAS RN |

5246-84-4 |

Source

|

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)

![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)

![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)

![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)